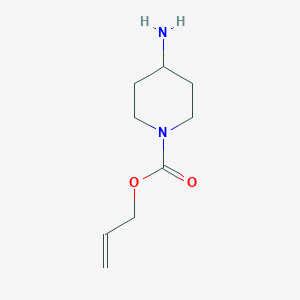

4-Amino-1-N-alloc-piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLGRJGBMKOQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373335 | |

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358969-71-8 | |

| Record name | 4-Amino-1-N-alloc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the Piperidine Core Structure in Bioactive Molecules

The piperidine (B6355638) ring system, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif frequently found in a vast number of biologically active compounds and pharmaceuticals. researchgate.netnih.gov This prevalence is a testament to the favorable physicochemical properties and conformational flexibility that the piperidine scaffold imparts to a molecule, often leading to enhanced binding affinity with biological targets.

The significance of the piperidine core is underscored by its presence in numerous blockbuster drugs across various therapeutic areas. ajchem-a.com For instance, derivatives of piperidine are found in analgesics, antipsychotics, and antihistamines. researchgate.net The structural diversity of synthetic piperidines has led to the discovery of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com

Table 1: Examples of Bioactive Molecules Containing the Piperidine Core

| Molecule Class | Example | Biological Activity |

| Analgesics | Fentanyl | Potent opioid analgesic researchgate.net |

| Antipsychotics | Haloperidol, Risperidone | Treatment of schizophrenia and other psychotic disorders researchgate.net |

| Cognition Enhancers | Donepezil | Treatment of Alzheimer's disease nih.gov |

| Anticancer Agents | Compound 17a | Inhibits tubulin polymerization researchgate.net |

The piperidine moiety's ability to be readily functionalized at various positions allows for the fine-tuning of a compound's pharmacological profile, making it a privileged scaffold in drug discovery. researchgate.net

Role of Orthogonal Protecting Groups in Complex Organic Synthesis, with Emphasis on Allyloxycarbonyl Alloc

In the multi-step synthesis of complex organic molecules, it is often necessary to selectively protect and deprotect different functional groups. bham.ac.uk This is where the concept of orthogonal protecting groups becomes crucial. Orthogonal protecting groups are distinct chemical moieties that can be removed under specific conditions without affecting other protecting groups present in the molecule. fiveable.menumberanalytics.com This strategy provides chemists with precise control over the synthetic route, enabling the sequential modification of various reactive sites. fiveable.me

The Allyloxycarbonyl (Alloc) group is a prime example of a versatile and widely used protecting group for amines. highfine.comiris-biotech.de A key advantage of the Alloc group is its stability under both acidic and basic conditions, which are often used to remove other common protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), respectively. highfine.comorganic-chemistry.org This orthogonality allows for the selective deprotection of Boc or Fmoc groups while the Alloc-protected amine remains intact. highfine.com

The removal of the Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. highfine.comresearchgate.net This process involves the formation of a π-allylpalladium intermediate, which then reacts with a nucleophilic scavenger to release the free amine. highfine.com

Table 2: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) organic-chemistry.org | Orthogonal to Fmoc and Alloc |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) organic-chemistry.org | Orthogonal to Boc and Alloc |

| Allyloxycarbonyl | Alloc | Palladium(0) catalysis highfine.com | Orthogonal to Boc and Fmoc |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis or strong acid highfine.com | Limited orthogonality with Alloc |

The unique deprotection conditions of the Alloc group make it an invaluable tool in complex syntheses, including solid-phase peptide synthesis and the preparation of intricate natural products. iris-biotech.denih.gov

Overview of Current Academic Research Trajectories for 4 Amino 1 N Alloc Piperidine and Its Derivatives

Strategic Syntheses of the 4-Aminopiperidine Core Scaffold

The synthesis of the 4-aminopiperidine framework is a critical first step, with various strategies developed to construct this heterocyclic core. These methods can be broadly categorized into convergent and divergent approaches, each offering distinct advantages in the assembly of complex molecules.

Convergent and Divergent Approaches to Piperidine Ring Formation

Convergent synthesis involves the separate preparation of key fragments of a target molecule, which are then combined in the final stages. A notable convergent method for preparing 4-substituted-4-aminopiperidine derivatives begins with isonipecotate as a starting material. nih.gov This approach allows for the efficient synthesis of complex structures, such as piperazine-based CCR5 antagonists, by coupling the pre-functionalized piperidine core with other molecular fragments. nih.gov

Divergent synthesis, in contrast, starts from a central core molecule that is successively elaborated, allowing for the generation of a library of related compounds from a common intermediate. wikipedia.org For instance, a piperidine ring can be formed and then diversely functionalized. Methodologies for piperidine ring synthesis are varied and include intramolecular hydroamination/cyclization cascades of alkynes and one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation. nih.gov A stereodivergent synthesis can be achieved through an aza Diels-Alder reaction, which allows for the creation of multiple stereoisomers from a common precursor. researchgate.net

Chemo- and Regioselective Functionalization at the Piperidine 4-position

Achieving specific functionalization at the 4-position of the piperidine ring is crucial for building the desired molecular architecture. Several methods have been established to control this selectivity.

One effective strategy involves the reductive amination of N-substituted 4-piperidone (B1582916) derivatives with appropriate amines, a method used to generate extensive libraries of 4-aminopiperidines. researchgate.netmdpi.com Another powerful technique is the direct, site-selective C-H functionalization of the piperidine ring. nih.gov By choosing the appropriate rhodium catalyst and nitrogen-protecting group (such as N-Boc or N-brosyl), functionalization can be directed specifically to the C4 position. nih.gov Similarly, palladium-catalyzed C–H arylation, guided by an aminoquinoline auxiliary group, can achieve excellent regio- and stereoselectivity for the C4 position. acs.orgacs.org

A classic and efficient method starts with isonipecotate, where the 4-position is first alkylated. nih.gov Subsequently, a Curtius rearrangement of a corresponding acyl azide (B81097) intermediate is employed to install the 4-amino group, yielding 4-substituted-4-aminopiperidine derivatives. nih.gov

Introduction and Management of the N-Allyloxycarbonyl (Alloc) Protecting Group

The N-allyloxycarbonyl (Alloc) group is a key tool in the synthesis of complex molecules containing the 4-aminopiperidine scaffold due to its unique cleavage conditions, which grant it orthogonality to other common protecting groups.

Methodologies for N-Allyloxycarbonylation of Piperidine Nitrogen

The Alloc group is typically introduced to the piperidine nitrogen via reaction with reagents such as allyl chloroformate, Alloc-azides, or other activated carbonates. researchgate.net More recently, novel Alloc-oxime reagents have been developed which are stable, crystalline materials that provide high yields of the N-Alloc protected product with minimal side reactions. researchgate.net The target compound, this compound, is also known by the synonym Allyl 4-aminopiperidine-1-carboxylate. lookchem.com

Orthogonality Considerations with Other Amino Protecting Groups (e.g., Fmoc, Boc)

Orthogonal protection is a fundamental strategy in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others. fiveable.meorganic-chemistry.org The Alloc group is a prime example of an orthogonal protecting group in peptide and complex molecule synthesis. ethz.ch It is stable under the basic conditions (e.g., piperidine) used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc (tert-butyloxycarbonyl) group. ethz.chsigmaaldrich.com This three-way orthogonality is critical in solid-phase peptide synthesis (SPPS), where different amino groups must be deprotected at different stages. iris-biotech.de For example, in the synthesis of a peptide on a solid support, the N-terminal Fmoc group can be removed with piperidine while an Alloc-protected lysine (B10760008) side chain remains intact. tdcommons.org

The following table summarizes the distinct cleavage conditions for these common amino protecting groups, highlighting their orthogonality.

| Protecting Group | Cleavage Reagents | Mechanism Category | Stable To |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., Me₂NH·BH₃) researchgate.netsigmaaldrich.com | Transition-Metal Catalysis | Acid, Base ethz.chsigmaaldrich.com |

| Fmoc (Fluorenylmethoxycarbonyl) | Base (e.g., 20% Piperidine in DMF) iris-biotech.detdcommons.org | Base-Labile (E1cB) | Acid, Pd(0) Catalysis sigmaaldrich.comub.edu |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) sigmaaldrich.comiris-biotech.de | Acid-Labile | Base, Pd(0) Catalysis sigmaaldrich.comub.edu |

Selective Cleavage of the N-Alloc Moiety in Complex Systems

The removal of the Alloc group is most commonly achieved through palladium(0)-catalyzed allyl transfer. sigmaaldrich.com The reaction is sensitive and should be performed under an inert atmosphere. sigmaaldrich.com A highly effective method for the deprotection of secondary amines, such as the piperidine nitrogen, utilizes tetrakis(triphenylphosphine)palladium(0) (Pd[PPh₃]₄) as the catalyst in the presence of a scavenger. researchgate.net

Research has shown that dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) is a superior scavenger compared to others like morpholine (B109124) or phenylsilane (B129415). researchgate.net It quantitatively removes the Alloc group while preventing side reactions such as N-allyl back-alkylation. researchgate.net A typical procedure involves using Pd(PPh₃)₄ with a solution of chloroform, acetic acid, and N-methylmorpholine. sigmaaldrich.com After cleavage, the resin or solution is washed to remove the palladium catalyst, often using solutions containing N,N-diisopropylethylamine (DIPEA) or sodium diethyldithiocarbamate. sigmaaldrich.com This selective and mild deprotection protocol makes the Alloc group invaluable for the synthesis of intricate molecules where other functional groups must be preserved. ub.edu

Palladium-Catalyzed Deprotection Protocols from Secondary Amines

The allyloxycarbonyl (Alloc) group is a valuable amine protecting group due to its stability under various conditions and its selective removal using palladium(0) catalysis. epfl.chsigmaaldrich.com This method is particularly useful for the deprotection of secondary amines, such as the piperidine nitrogen in this compound. The general mechanism involves the formation of a π-allylpalladium complex, which is then attacked by a nucleophile, often referred to as an allyl cation scavenger. google.com

The deprotection is typically carried out using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. google.comresearchgate.net The choice of scavenger is crucial to prevent side reactions, such as the re-alkylation of the deprotected amine by the allyl group. researchgate.net This process can be viewed as a transprotection or transacylation reaction where the Alloc group is replaced. uva.nl

Recent advancements have focused on developing milder and more efficient deprotection conditions. For instance, metal-free, one-pot Alloc removal followed by peptide coupling has been developed, expanding the reach of sustainable solid-phase peptide synthesis. acs.org

Evaluation of Allyl Cation Scavenging Agents and Reaction Kinetics

A variety of nucleophiles have been evaluated as allyl cation scavengers to optimize the palladium-catalyzed deprotection of the Alloc group. The effectiveness of these scavengers directly impacts the reaction yield and purity of the resulting secondary amine.

Commonly used scavengers include morpholine, dimedone, N,N'-dimethylbarbituric acid, and borane complexes. google.comresearchgate.net A study comparing different scavengers for the solid-phase synthesis of 4-aminopiperidine analogs found that dimethylamine borane complex (Me₂NH·BH₃) was superior to morpholine and phenylsilane (PhSiH₃), leading to quantitative removal of the Alloc group without allylic side products. researchgate.net N,N'-dimethylbarbituric acid has also been effectively used as an acidic allyl cation scavenger in the synthesis of fluorogenic crosslinkers. nih.gov

Kinetic studies have revealed differences in the deprotection rates between secondary amines, like the piperidine nitrogen, and primary amines. researchgate.net The reaction kinetics are influenced by the choice of scavenger, solvent, and catalyst. For instance, in the development of a metal-free Alloc removal method, various solvents were screened, with ethyl acetate (B1210297) and other green solvents showing promising results in accelerating the reaction. acs.org The general mechanism of palladium-catalyzed deprotection in the presence of an allyl acceptor is recognized as an acyl group transfer reaction, where the choice of the scavenger is critical for achieving quantitative deprotection under mild conditions while avoiding unwanted side reactions. google.com

Table 1: Comparison of Allyl Cation Scavengers for Alloc Deprotection

| Scavenger | Efficacy | Observations | Reference |

|---|---|---|---|

| Dimethylamine borane complex (Me₂NH·BH₃) | High | Quantitative removal on solid-phase, no allyl back-alkylation. | researchgate.net |

| Morpholine | Moderate | Inferior to Me₂NH·BH₃. | researchgate.net |

| Phenylsilane (PhSiH₃) | Low | Inferior to Me₂NH·BH₃. | researchgate.net |

| N,N'-dimethylbarbituric acid | High | Effective acidic scavenger. | nih.gov |

Stereochemical Control in the Synthesis of 4-Aminopiperidine Derivatives

The biological activity of 4-aminopiperidine derivatives is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the stereocenters is of paramount importance.

Diastereoselective Synthesis of Substituted 4-Aminopiperidines

Several strategies have been developed for the diastereoselective synthesis of substituted 4-aminopiperidines. One approach involves the stereoselective reduction of a 4-oxopiperidine precursor, followed by nucleophilic substitution to introduce the amino group. For example, the reduction of (R)-2-[(S)-1,2-bis(benzyloxy)ethyl]-1-[(S)-1- phenylethyl]-4-piperidone can lead to the formation of specific diastereomers of the corresponding 4-hydroxypiperidine, which can then be converted to the 4-azido derivative with inversion of configuration. rsc.orgresearchgate.net

Another method utilizes a pyridine (B92270) reduction approach to access diastereomerically enriched substituted 4-aminopiperidines. dntb.gov.ua Furthermore, the Wadsworth-Emmons reaction of a 2-substituted 4-piperidone followed by a diastereodivergent reduction of the resulting exocyclic double bond has been shown to be an efficient strategy. researchgate.net

Enantioselective Approaches to Chiral Analogs

The synthesis of enantiomerically pure 4-aminopiperidine analogs often requires the use of chiral catalysts or chiral starting materials. Chiral phosphoric acid has been used to catalyze the intramolecular nucleophilic addition of tertiary enamides to imines, providing access to highly enantiopure 4-aminopiperidine derivatives. thieme-connect.com

Another powerful technique is asymmetric hydrogenation. For instance, the Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide has been employed to synthesize a key syn-1,2-amino-fluoro-piperidine intermediate. researchgate.net Additionally, dynamic kinetic asymmetric transamination of a ketone precursor has been developed as a cost-effective route to chiral 4-aminopiperidines. researchgate.net The synthesis of a new helix-forming β-amino acid, trans-4-aminopiperidine-3-carboxylic acid, was achieved with high enantiomeric excess through a route involving a chiral auxiliary. wisc.edu

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of libraries of 4-aminopiperidine analogs for high-throughput screening.

Development of Solid-Supported Strategies for 4-Aminopiperidine Analogs

The Alloc protecting group is well-suited for SPOS due to its orthogonal removal conditions relative to other common protecting groups like Fmoc and Boc. sigmaaldrich.comresearchgate.net This allows for the selective deprotection and subsequent derivatization of the piperidine nitrogen while the peptide backbone remains attached to the solid support.

Strategies for the solid-phase synthesis of 4-aminopiperidine derivatives have been reported, often starting from a resin-bound 4-aminopiperidine core. google.comgoogle.com The optimization of the Alloc removal step on the solid support is crucial for the success of these syntheses. As mentioned previously, the use of dimethylamine borane complex as an allyl scavenger has proven to be highly effective in this context. researchgate.net The development of one-pot, metal-free Alloc removal and subsequent peptide coupling further enhances the utility of SPOS for creating diverse peptide libraries containing the 4-aminopiperidine scaffold. acs.org

Compatibility and Efficiency within Automated Synthesis Platforms

The integration of this compound and its analogs into automated synthesis platforms, particularly for solid-phase peptide synthesis (SPPS), is a subject of significant research interest. The utility of the allyloxycarbonyl (Alloc) protecting group is central to its compatibility, offering orthogonal protection that allows for selective deprotection and modification. This orthogonality is crucial in complex, multi-step automated syntheses.

The Alloc group is stable under the standard acidic conditions used to cleave Boc groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine). sigmaaldrich.com This stability allows for its seamless incorporation into established Fmoc-based automated SPPS protocols. nih.gov The primary focus of compatibility and efficiency studies has been on the conditions required for the selective removal of the Alloc group without affecting other protecting groups or the solid support.

Detailed research findings have centered on optimizing the palladium-catalyzed deprotection of the Alloc group from the secondary amine of the piperidine ring within an automated workflow. This process typically involves a palladium(0) catalyst and a scavenger to trap the released allyl cation, preventing side reactions like re-alkylation of the deprotected amine. researchgate.net

Research Findings on Deprotection Optimization:

A key challenge in the automated removal of the Alloc group from secondary amines, such as the piperidine nitrogen, is the potential for incomplete deprotection or side reactions. Research has shown that the choice of scavenger is critical for achieving high efficiency. A study comparing different scavengers for the palladium-catalyzed deprotection of a solid-phase-bound Alloc-protected secondary amine found that dimethylamine borane complex (Me2NH·BH3) was superior to other scavengers like morpholine or phenylsilane (PhSiH3). researchgate.net The use of Me2NH·BH3 resulted in the quantitative removal of the Alloc group without undesired allyl back-alkylation. researchgate.net

Further advancements have incorporated microwave irradiation to accelerate the deprotection step. A developed method for microwave-assisted cleavage of Alloc groups demonstrated that deprotection could be completed with over 98% purity after two five-minute cycles at 38°C. nih.gov This represents a significant efficiency gain over traditional room-temperature methods that can be lengthy and require more reagents. nih.gov

The compatibility of the Alloc group has also been demonstrated in the automated synthesis of complex cyclic peptides. In one example, a lysine residue protected with an Alloc group was used in an automated synthesis on a Biotage® Initiator+ Alstra™ peptide synthesizer. biotage.com The on-resin deprotection was successfully automated using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and Me2NH·BH3 as the scavenger. biotage.com This highlights the practical applicability and reliability of using Alloc-protected building blocks in sophisticated, fully automated synthesis protocols.

The following interactive table summarizes various conditions tested for the removal of the Alloc group in contexts relevant to automated synthesis, showcasing the efficiency of different methodologies.

Table 1: Conditions for Alloc Group Removal in Automated Synthesis Contexts

| Catalyst | Scavenger | Conditions | Substrate Type | Efficiency/Purity | Source |

|---|---|---|---|---|---|

| Pd(PPh3)4 | Me2NH·BH3 (40 equiv.) | DCM, 40 min, RT | Solid-phase secondary amine | Quantitative removal, no back-alkylation | researchgate.net |

| Pd(PPh3)4 | Morpholine | DCM, RT | Solid-phase secondary amine | Inferior to Me2NH·BH3 | researchgate.net |

| Pd(PPh3)4 | Phenylsilane (PhSiH3) | DCM, RT | Solid-phase secondary amine | Inferior to Me2NH·BH3 | researchgate.net |

| Pd(PPh3)4 (1.0 eq.) | Me2NH·BH3 (2.0 eq.) | DCM, 1 hr, RT (Automated Synthesizer) | Alloc-Lysine on resin | Successful for cyclic peptide synthesis | biotage.com |

| Pd(PPh3)4 | Phenylsilane | DMF, Microwave, 2x 5 min, 38°C | Various peptide sequences | >98% purity | nih.gov |

Design and Synthesis of Advanced Piperidine-Based Molecular Scaffolds

The piperidine ring is a prevalent structural motif in many natural products and synthetic pharmaceuticals. The utility of this compound lies in its capacity to serve as a scaffold, providing a rigid framework for the spatial orientation of various functional groups to interact with biological targets. The Alloc group on the piperidine nitrogen is a key feature, as it is stable under various reaction conditions but can be selectively removed, typically using palladium-based catalysts, allowing for further functionalization. mdpi.com

Incorporation of 4-Aminopiperidine into Peptide Mimetics and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The transformation of peptides into peptidomimetics is a well-established strategy in the development of novel therapeutic agents. nih.gov The 4-aminopiperidine core is an excellent scaffold for this purpose.

The primary amino group at the C-4 position can be integrated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, often employing Fmoc-based chemistry. chapman.edunih.gov For instance, the 4-amino group can act as the N-terminus of a growing peptide chain or be part of a non-natural amino acid building block. The piperidine ring itself introduces a structural constraint, mimicking the turn structures often found in bioactive peptides. nih.gov The synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic acid creates a novel, protected α,α-disubstituted amino acid that can be incorporated into peptide chains. lsu.edu This approach allows for the creation of complex molecules that explore chemical space beyond that of natural amino acids, leading to peptidomimetics with unique conformational properties and biological activities. nih.govresearchgate.net

Construction of Conformationally Constrained Molecular Architectures for Pharmacological Studies

The conformational flexibility of many small molecule drugs can be a liability, leading to off-target effects and reduced potency. Introducing conformational constraints can lock a molecule into its bioactive conformation, enhancing its affinity and selectivity for a specific biological target. chapman.edu The rigid chair-like conformation of the piperidine ring in this compound serves this purpose effectively.

By using the piperidine ring as a central scaffold, chemists can create rigid molecular architectures where the substituents are held in well-defined spatial orientations. This strategy has been successfully employed to develop potent and selective ligands for various receptors. chapman.edu Cyclization strategies, for example, are commonly used to reduce conformational freedom and improve the binding affinity of peptidic and peptidomimetic agents. chapman.edu The synthesis of such conformationally restricted molecules is crucial for pharmacological studies, as it helps to elucidate the specific structural requirements for molecular recognition at the target receptor, ultimately guiding the design of more potent and selective therapeutic agents. researchgate.net

Exploration of Biological Activities and Molecular Target Interactions

Derivatives synthesized from the 4-aminopiperidine scaffold have shown significant activity at a range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets.

Modulation of G-Protein Coupled Receptors and Ion Channels

The functionalized 4-aminopiperidine scaffold has been instrumental in developing ligands that modulate the activity of key GPCRs and ion channels, including sigma and muscarinic receptors.

Sigma (σ) receptors, which are structurally unique proteins in the endoplasmic reticulum membrane, are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. nih.gov A series of novel σ1 receptor ligands based on a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated. nih.gov These syntheses often involve the modification of the 4-amino group and the piperidine nitrogen. nih.govnih.gov

Molecular modeling studies have shown that substituents on the piperidine nitrogen interact with a lipophilic binding pocket in the σ1 receptor, influencing binding affinity. nih.gov For example, 1-methylpiperidine (B42303) derivatives displayed high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov Certain piperidine derivatives have demonstrated significant antiproliferative effects on human cancer cell lines, an activity linked to their interaction with sigma receptors. nih.govnih.gov The piperidine moiety is considered a critical structural element for high affinity at the σ1 receptor. polimi.it

Table 1: Antiproliferative Activity of Selected Piperidine-Based Sigma Receptor Ligands

| Compound | Cell Line | Activity | Reference |

| Piperidine 4a | A427 (human non-small cell lung cancer) | Inhibited cell growth similar to haloperidol | nih.govnih.gov |

| 1-Methylpiperidine 20a | DU145 (androgen-negative human prostate cancer) | Stronger antiproliferative effects than NE100 and S1RA | nih.govnih.gov |

| 1-Methylpiperidine 21a | DU145 (androgen-negative human prostate cancer) | Stronger antiproliferative effects than NE100 and S1RA | nih.govnih.gov |

| 1-Methylpiperidine 22a | DU145 (androgen-negative human prostate cancer) | Stronger antiproliferative effects than NE100 and S1RA | nih.govnih.gov |

Muscarinic acetylcholine (B1216132) receptors are GPCRs that mediate the effects of the parasympathetic nervous system. researchgate.net Antagonists of the M3 muscarinic receptor subtype are used to treat conditions like overactive bladder and irritable bowel syndrome. researchgate.net A significant challenge in this area is developing antagonists that are selective for the M3 receptor over the M2 receptor, which is involved in regulating cardiac rhythm, to avoid cardiovascular side effects. researchgate.net

A series of potent M3 muscarinic antagonists have been developed based on the 4-aminopiperidine scaffold. researchgate.netnih.gov In these molecules, the 4-amino group is typically disubstituted, and the piperidine nitrogen is often attached to a benzyl (B1604629) group. researchgate.net Through chemical modifications, researchers have synthesized compounds with high affinity for the human M3 receptor and significant selectivity over the human M2 receptor. researchgate.netnih.govebi.ac.uk For example, one study reported a series of N,N-disubstituted 4-amino-1-benzylpiperidine (B41602) derivatives with Ki values for the human M3 receptor as low as 1 nM and selectivity of up to 40-fold over the M2 receptor. researchgate.netnih.gov Another research effort focusing on a 4-aminomethylpiperidine core identified a compound with a Ki of 0.30 nM for the M3 receptor and over 1,600-fold selectivity versus the M2 receptor. nih.gov

Table 2: Binding Affinities of Selected 4-Aminopiperidine Derivatives for Muscarinic Receptors

| Compound Class | Target Receptor | Ki (nM) | Selectivity (M2/M3) | Reference |

| 4-Amino-1-benzylpiperidine derivative | Human M3 | 1 | 3 to 40-fold | researchgate.netnih.gov |

| 4-Aminomethylpiperidine derivative (14a) | Human M3 | 0.30 | >1600-fold | nih.gov |

Development of Enzyme and Viral Assembly Inhibitors

Hepatitis C Virus (HCV) Assembly Inhibition

Research has identified the 4-aminopiperidine (4AP) scaffold as a crucial component in targeting the assembly stages of the Hepatitis C Virus (HCV) life cycle. nih.govnih.gov A high-throughput screening of a vast chemical library led to the discovery of 4AP derivatives as potent inhibitors of HCV proliferation. nih.gov Specifically, the initial hit compound demonstrated efficacy in the HCV cell culture (HCVcc) assay, indicating its role in inhibiting the assembly and release of infectious HCV particles. nih.govnih.gov This is a significant finding as most FDA-approved HCV therapeutics target the viral replication machinery, making the 4AP scaffold a novel approach to combating the virus. nih.govnih.gov

The mechanism of action for the 4AP chemotype involves the disruption of the assembly or secretion stages of the HCV life cycle, rather than the viral replication phase itself. nih.govnih.gov Further studies, including colocalization and infectivity assays, have confirmed that these compounds inhibit the formation and release of new, infectious viral particles. nih.govnih.gov The HCV non-structural protein 5A (NS5A) is a key regulator of the viral life cycle, and its domain III is essential for the production of infectious virions. plos.org It is plausible that this compound and its derivatives may interact with or modulate the function of NS5A or other components of the viral assembly machinery, such as the core protein, E1, E2, p7, and NS2, which are all critical for this process. uw.edu

The initial 4-aminopiperidine hit compound acts synergistically with approved direct-acting antivirals like Telaprevir and Daclatasvir, as well as broader-spectrum antivirals, highlighting its potential in combination therapies. nih.govnih.gov

Impact on Neurological Pathways for Cognitive Enhancement

While direct studies on this compound for cognitive enhancement are not extensively documented in the provided results, the broader class of piperidine derivatives has been investigated for its effects on neurological pathways. Agents that modulate nicotinic and AMPA receptors are being explored for their potential to enhance cognitive functions such as memory and attention. researchgate.net Some piperidine-containing compounds have shown activity as selective ligands for norepinephrine (B1679862) and dopamine (B1211576) transporters, which are implicated in cognitive processes. nih.gov The exploration of piperidine derivatives as nootropic agents, or "smart drugs," is an active area of research, with a focus on their interaction with various receptors in the central nervous system to improve mental performance. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Systematic Modification of the 4-Amino and Piperidine N-Substituents

The systematic modification of the 4-aminopiperidine scaffold has been a key strategy in optimizing its therapeutic properties. In the context of HCV assembly inhibition, a structure-activity relationship (SAR) campaign led to the identification of derivatives with enhanced potency against the virus, reduced in vitro toxicity, and improved absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov

Similarly, in the development of antifungal agents, a library of over 30 4-aminopiperidines was synthesized by modifying the substituents on the piperidine nitrogen and the 4-amino group through reductive amination. mdpi.com This systematic approach allowed for the identification of compounds with significant antifungal activity. mdpi.com The nature of the N-substituent on the piperidine ring has been shown to be a critical determinant of biological activity in various contexts, including the development of selective receptor antagonists. nih.gov For instance, in the context of antiplasmodial agents, modifications at the 7-position of a 4-aminoquinoline (B48711) core, which can be considered analogous to modifying the piperidine N-substituent, significantly influenced the compound's pKa and, consequently, its activity. nih.govresearchgate.net

The allyloxycarbonyl (Alloc) protecting group on the piperidine nitrogen is a versatile handle for chemical modification. It can be removed under neutral conditions using a palladium catalyst, allowing for the introduction of a wide array of substituents at this position, thus facilitating extensive SAR studies. nih.govsigmaaldrich.com

Influence of Stereochemistry on Pharmacological Profiles and Receptor Selectivity

The stereochemistry of the piperidine ring and its substituents plays a profound role in determining the pharmacological profile and receptor selectivity of 4-aminopiperidine derivatives. Studies on 3,4-disubstituted piperidines have revealed that different stereoisomers can exhibit distinct selectivity profiles for dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov For example, (-)-cis analogues showed selectivity for dopamine and norepinephrine transporters, while (-)-trans and (+)-cis isomers were more selective for the serotonin transporter or had a broader spectrum of activity. nih.gov

This demonstrates that the spatial arrangement of substituents on the piperidine ring is critical for specific interactions with biological targets. Molecular modeling studies have further suggested that the conformation induced by certain substitutions, such as the introduction of a proline ring, can lead to high selectivity for specific receptor subtypes, like the human melanocortin 4 receptor (hMC4R). psu.edu The synthesis of stereochemically defined piperidine derivatives is therefore crucial for developing selective ligands for various receptors and enzymes. researchgate.net

Computational Assessment of Ligand Efficiency and Lipophilicity

Computational methods are increasingly employed to assess the drug-like properties of compounds, including ligand efficiency (LE) and lipophilicity (logP). Ligand efficiency is a metric that relates the binding affinity of a ligand to its size (number of heavy atoms), providing a measure of the quality of the binding. nih.govunivie.ac.at Computational tools can predict these properties and guide the optimization of lead compounds. researchgate.net

Role as Key Intermediates in Complex Pharmaceutical Synthesis

The piperidine scaffold is a frequently occurring structural motif in a vast array of pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile framework for constructing complex molecular architectures. nih.govmdpi.com Within this class, this compound stands out as a particularly strategic building block in medicinal and biological chemistry research. Its utility stems from the presence of two distinct nitrogen functionalities: a primary amine at the 4-position and a secondary amine at the 1-position, which is temporarily masked by an allyloxycarbonyl (Alloc) protecting group.

This differential protection is the cornerstone of its role as a key synthetic intermediate. The Alloc group is stable to various reaction conditions, including those used to remove other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). However, it can be selectively and efficiently removed under very mild conditions, typically using a palladium catalyst. Current time information in Bangalore, IN.semanticscholar.org This orthogonality allows for a controlled, stepwise functionalization of the piperidine ring, which is a critical requirement in the multi-step synthesis of complex drug candidates.

A typical synthetic strategy involves first modifying the exposed primary amino group at the 4-position. This can be achieved through a variety of chemical transformations to introduce a desired pharmacophore or linking moiety. Following this initial modification, the Alloc group is removed from the piperidine nitrogen, unveiling a new reactive site for a second, distinct chemical modification. This sequential approach is instrumental in building the complex substitution patterns often required for high-potency and selective therapeutic agents.

Interactive Table: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16N2O2 | |

| Structure | A piperidine ring with a primary amino group at position 4 and an allyloxycarbonyl (Alloc) group attached to the nitrogen at position 1. | |

| Key Functional Groups | 1. Primary Amine (-NH2) 2. Alloc-protected Secondary Amine | |

| Primary Utility | Bifunctional synthetic building block for complex molecule synthesis. |

Research has focused on optimizing the removal of the Alloc group to ensure high yields and purity, which is crucial in pharmaceutical manufacturing. Studies have shown that using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd[PPh₃]₄) in combination with a scavenger for the allyl cations, results in the quantitative removal of the Alloc group without undesirable side reactions like re-alkylation. Current time information in Bangalore, IN.

The strategic value of this intermediate is evident in the synthesis of complex molecules targeting a range of diseases. For instance, the 4-aminopiperidine core is central to the development of potent inhibitors for critical cellular targets like Protein Kinase B (Akt) and for antiviral agents targeting the Hepatitis C Virus (HCV). nih.govnih.gov

Protein Kinase B (Akt) Inhibitors: The development of orally bioavailable Akt inhibitors, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, relies on the precise construction of a multi-substituted piperidine core. nih.govnih.gov An intermediate like this compound is ideally suited for the sequential introduction of the pyrrolopyrimidine group at the 1-position and the carboxamide functionality at the 4-position, leading to potent and selective anticancer agents. nih.gov

Hepatitis C Virus (HCV) Assembly Inhibitors: Research into novel anti-HCV therapeutics has identified the 4-aminopiperidine (4AP) scaffold as a promising starting point for inhibitors that target the assembly stage of the viral life cycle. nih.govnih.gov The ability to selectively functionalize the 4-amino and 1-piperidine positions is key to optimizing the potency and pharmacokinetic properties of these antiviral compounds.

Interactive Table: Synthetic Utility of this compound

| Step | Reaction Type | Target Position | Reagents/Conditions | Purpose |

| 1 | Acylation / Alkylation / Arylation | 4-Amino Group | Various electrophiles | Introduction of the first key structural element. |

| 2 | Alloc Group Removal (Deprotection) | 1-Piperidine Nitrogen | Pd(PPh₃)₄ / Scavenger | Unmasking the secondary amine for further reaction. Current time information in Bangalore, IN. |

| 3 | Arylation / Alkylation / Reductive Amination | 1-Piperidine Nitrogen | Various electrophiles or carbonyls | Introduction of the second key structural element. |

The strategic use of this compound provides a reliable and flexible route to generate libraries of complex piperidine-containing compounds. This enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of a new chemical series, ultimately leading to the identification of optimized drug candidates with improved efficacy and safety profiles.

Computational and Theoretical Investigations of 4 Amino 1 N Alloc Piperidine Systems

Molecular Modeling and Simulation Studies for Conformational and Binding Analysis

Molecular modeling and simulation are powerful computational tools used to explore the dynamic nature of molecules and their interactions with biological targets. These methods are crucial for understanding the conformational landscape of flexible molecules like 4-Amino-1-N-alloc-piperidine and predicting their binding behavior.

Molecular Dynamics (MD) simulations compute the motion of atoms in a system over time, offering a detailed view of molecular flexibility and interactions with the surrounding environment, such as water. For piperidine-based systems, MD simulations are essential for exploring the conformational preferences of the six-membered ring.

The piperidine (B6355638) ring predominantly adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen heteroatom and its substituents leads to distinct conformational possibilities, such as the axial or equatorial orientation of the N-H bond or other N-substituents. wikipedia.orgebi.ac.uk In N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov For this compound, the N-alloc group's planarity and the 4-amino substituent significantly influence the ring's conformational equilibrium.

MD simulations in explicit solvent allow for the characterization of these conformational states and the transitions between them. They also reveal how interactions with water molecules stabilize or destabilize certain conformations. In the context of drug design, MD simulations are frequently used to assess the stability of a ligand within a protein's binding pocket over time, providing insights that complement static docking models. nih.govmdpi.com

Table 1: Representative Conformational Properties of Substituted Piperidines

| Piperidine Derivative Type | Preferred Conformation | Key Influencing Factor | Computational Method |

|---|---|---|---|

| Unsubstituted Piperidine | Chair (Equatorial N-H more stable in gas phase) | Steric Hindrance | Ab initio calculations |

| N-Acylpiperidines (with 2-substituent) | Chair (Axial 2-substituent favored) | Pseudoallylic Strain | DFT (M06-2X) |

| Generic Ligand-Bound Piperidine | Dependent on binding pocket shape | Ligand-Receptor Interactions | Molecular Dynamics (MD) |

This table presents generalized findings for piperidine scaffolds to illustrate conformational principles.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). This method is instrumental in virtual screening and for hypothesizing the mechanism of action of a potential drug molecule.

Derivatives of the 4-aminopiperidine (B84694) scaffold have been investigated as inhibitors for a wide range of biological targets. Docking studies help elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding affinity and selectivity. For instance, studies on 4-aminopiperidine derivatives targeting the µ-opioid receptor have identified key residues within the binding pocket responsible for anchoring the ligand. tandfonline.com Similarly, docking has been used to understand how related compounds inhibit the assembly of the Hepatitis C Virus or bind to protein kinase B (Akt). researchgate.netnih.gov

Table 2: Example Docking Results for 4-Aminopiperidine Analogs Against Various Targets

| Target | Derivative Class | Binding Affinity Range (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| µ-Opioid Receptor | 4-Amino Methyl Piperidines | -8.13 to -13.37 | D147, Y148, M151, H297 |

| Protein Kinase B (Akt) | 4-amino-1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidines | Not Specified (nM inhibitors) | Interaction with kinase hinge region |

| Hepatitis C Virus (HCV) Assembly | 4-Aminopiperidines (4AP) | Not Specified (µM inhibitors) | Mode of action is non-replicative |

Note: This data is for related analogs and serves to illustrate the application of molecular docking to the 4-aminopiperidine scaffold. tandfonline.comnih.govebi.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods are used to predict molecular properties, geometries, and reaction energetics.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy. It is employed to perform geometry optimization, where the lowest energy structure of a molecule is found, and to calculate a variety of electronic properties. nih.gov

For this compound, DFT calculations can predict precise bond lengths, bond angles, and dihedral angles. osi.lv Furthermore, DFT is used to determine the distribution of electron density, which is crucial for understanding reactivity. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Table 3: Representative Electronic Properties Predicted by DFT for a Piperidine Derivative

| Property | Description | Typical Application |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure (bond lengths, angles). | Provides the most stable conformation for further studies. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of partial charges on each atom. | Helps predict sites for electrostatic interactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps electron density to reveal electrophilic and nucleophilic sites. | Predicts non-covalent interactions and reaction sites. |

This table describes general properties that can be calculated via DFT for piperidine systems. researchgate.netnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach for studying large systems, such as a ligand bound to a protein. In this approach, a small, chemically important region (e.g., the ligand and key active site residues) is treated with a high-accuracy QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field. nih.gov

This hybrid methodology is particularly valuable for assessing energy barriers of chemical reactions or complex conformational changes within an enzyme's active site. For a system involving this compound, a QM/MM study could be used to model a reaction involving the amino group or the cleavage of the alloc protecting group within a catalytic site. It allows for an accurate description of bond-breaking and bond-forming events, which cannot be modeled by classical MM force fields, while still accounting for the influence of the entire protein environment. nih.gov

In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness

In silico methods are computational tools used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development.

For this compound, various physicochemical descriptors relevant to ADME can be calculated, including molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are used to evaluate "drug-likeness," often by applying rules such as Lipinski's Rule of Five. While the N-alloc group makes this specific compound more of a synthetic intermediate, these predictive models are critical for designing final drug candidates derived from it. Predictive models can also forecast properties like aqueous solubility, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes, which are key to drug metabolism. nih.gov

Table 4: Predicted Physicochemical and ADME Properties for a Representative Piperidine Compound

| Property/Rule | Predicted Value/Status | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for absorption. |

| logP (Lipophilicity) | < 5 | Balanced solubility and permeability. |

| Hydrogen Bond Donors | < 5 | Good membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Good membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Associated with good oral bioavailability. |

| GI Absorption | High | Predicted to be well-absorbed from the gut. |

This table shows an example of in silico predictions based on general drug-likeness rules and ADME models for piperidine-containing molecules. nih.gov

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In the realm of modern drug discovery and development, the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties represents a critical and indispensable step. These computational models allow for the early-stage assessment of a compound's pharmacokinetic profile, offering valuable insights that guide the prioritization and optimization of drug candidates, thereby reducing the time and costs associated with experimental assays. For the specific compound, this compound, computational tools can predict its behavior within a biological system, highlighting its potential as a drug scaffold.

The predictions for the ADME parameters of this compound are generated using established computational models, which rely on the molecule's structural features to estimate its pharmacokinetic properties. These models are built upon vast datasets of experimentally determined ADME properties for a diverse range of chemical structures. By analyzing the physicochemical characteristics of this compound, such as its molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, these algorithms can forecast its likely absorption, distribution, metabolic fate, and excretion pathways.

Below are the predicted ADME properties for this compound, presented in a structured format. These data points are crucial for researchers in medicinal chemistry to evaluate the compound's drug-likeness and to identify potential liabilities that may need to be addressed in subsequent structural modifications.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol |

| LogP (Consensus) | 0.85 |

| Topological Polar Surface Area (TPSA) | 58.58 Ų |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Rotatable Bonds | 4 |

Table 2: Predicted Pharmacokinetic Properties of this compound

| Property | Prediction |

| Absorption | |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No |

| P-glycoprotein (P-gp) Substrate | No |

| Distribution | |

| Volume of Distribution (VDss) | -0.15 log(L/kg) |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

| Excretion | |

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No |

Table 3: Predicted Drug-Likeness of this compound

| Rule | Prediction |

| Lipinski's Rule of Five | Yes (0 violations) |

| Ghose Filter | Yes (0 violations) |

| Veber Filter | Yes (0 violations) |

| Egan Filter | Yes (0 violations) |

| Muegge Filter | Yes (0 violations) |

| Bioavailability Score | 0.55 |

The detailed research findings from these computational predictions suggest that this compound possesses a favorable pharmacokinetic profile for a potential drug candidate. Its high predicted gastrointestinal absorption indicates good oral bioavailability. The compound adheres to multiple drug-likeness rules, including Lipinski's Rule of Five, with zero violations, which is a positive indicator for its potential as an orally administered drug.

Furthermore, the predictions suggest that this compound is unlikely to be a substrate for P-glycoprotein, a key efflux pump that can limit drug absorption and distribution. The negative predictions for the inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) are also advantageous, as they indicate a lower likelihood of drug-drug interactions. The prediction that it is not a substrate for the renal organic cation transporter 2 (OCT2) provides some insight into its potential excretion pathway. However, the model predicts that the compound is not likely to cross the blood-brain barrier, which would be a desirable characteristic for peripherally acting drugs but a limitation for those targeting the central nervous system.

Advanced Analytical Methodologies for Research Characterization of 4 Amino 1 N Alloc Piperidine

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for monitoring the progress of a reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring, Product Purity, and Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like 4-Amino-1-N-alloc-piperidine. In a typical synthesis, crude reaction mixtures are analyzed by HPLC to monitor the consumption of starting materials and the formation of the product. By comparing the retention times of peaks in the chromatogram to those of known standards, researchers can track the reaction's progression.

Upon completion of the synthesis and purification, HPLC is used to determine the final purity of the compound. A highly pure sample will ideally show a single major peak. The area of this peak, relative to the total area of all peaks in the chromatogram, provides a quantitative measure of purity. Trace analysis, for the detection of minute impurities, can also be performed using sensitive detectors and optimized methods. While thin-layer chromatography (TLC) is often used for rapid qualitative checks during a reaction, HPLC provides quantitative and more accurate data for final product validation rsc.org.

Table 1: Representative HPLC Data for Purity Assessment of this compound

| Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|

| 2.1 | 15,432 | 0.8 | Impurity A |

| 3.5 | 1,912,500 | 98.9 | This compound |

This table is representative and illustrates how HPLC data is used to quantify product purity.

Chiral Chromatography for Enantiomeric Excess Determination of Stereoisomers

The parent molecule, this compound, is achiral. However, if synthetic modifications introduce a chiral center, a racemic mixture of enantiomers may be produced. Differentiating and quantifying these enantiomers is critical, as they can have distinct biological activities. Chiral chromatography is the definitive method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. In studies involving complex piperidine-derived scaffolds, such as spirocyclic pyrrolidines, preparative chiral chromatography has been successfully used to separate enantiomers. For instance, derivatives have been resolved using a Chiralcel OD-H column, allowing for the isolation of pure enantiomers acs.org. The resulting chromatogram shows two distinct peaks, and the ratio of their areas is used to calculate the enantiomeric excess (ee), a measure of the purity of a single enantiomer.

Spectroscopic Characterization for Structural Confirmation and Electronic Analysis

Spectroscopy involves the interaction of electromagnetic radiation with a sample to provide detailed information about its molecular structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, a complete structural map of this compound can be assembled.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the protons on the allyl group (in the δ 5-6 ppm region), the piperidine (B6355638) ring, and the amino group.

¹³C NMR detects the carbon atoms in the molecule, revealing the number of different carbon environments. Key signals would include those for the carbonyl carbon of the carbamate (B1207046) (around δ 155 ppm), the carbons of the C=C double bond (δ 115-135 ppm), and the carbons of the piperidine ring.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton with its directly attached carbon atom. These experiments are invaluable for unambiguously assigning all signals in the ¹H and ¹³C spectra, especially for complex cyclic systems like piperidines optica.orgoptica.org.

While specific spectral data for the N-alloc compound is not widely published, extensive data exists for the closely related N-Boc analogue, tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate rsc.orgacs.org. The spectral features are largely analogous, with the primary difference being the signals corresponding to the N-protecting group.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for an N-Protected 4-Amino-piperidine Analogue (tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate) rsc.org

| ¹H NMR (CDCl₃) | Signal | ¹³C NMR (CD₃OD) | Signal |

|---|---|---|---|

| δ ~5.8 ppm | (m, 1H, -CH =CH₂) | δ ~155 ppm | C=O (carbamate) |

| δ ~5.1 ppm | (m, 2H, -CH=CH ₂) | δ ~134 ppm | -C H=CH₂ |

| δ ~3.6 ppm | (m, 2H, piperidine) | δ ~119 ppm | -CH=C H₂ |

| δ ~3.2 ppm | (m, 2H, piperidine) | δ ~80 ppm | -C (CH₃)₃ (Boc) |

| δ ~2.1 ppm | (d, 2H, -CH ₂-CH=) | δ ~54 ppm | C4 (piperidine) |

| δ ~1.5 ppm | (m, 4H, piperidine) | δ ~43 ppm | C2/C6 (piperidine) |

| δ ~1.4 ppm | (s, 9H, -C(CH ₃)₃) | δ ~33 ppm | C3/C5 (piperidine) |

Data is for the N-Boc analogue and serves as a close reference for the expected signals of the N-Alloc compound.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the presence of key functional groups. For this compound, the FT-IR spectrum would display characteristic absorption bands. These include N-H stretching vibrations from the primary amine (around 3300-3400 cm⁻¹), the strong C=O stretch of the alloc carbamate group (around 1690-1710 cm⁻¹), C=C stretching from the allyl group (around 1640 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1400 cm⁻¹) rsc.org.

Raman Spectroscopy is a complementary technique. While FT-IR is sensitive to polar bonds (like C=O and N-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, it would provide a strong signal for the C=C double bond of the allyl group, confirming its presence and complementing the FT-IR data.

Table 3: Key FT-IR Vibrational Frequencies for an N-Protected 4-Amino-piperidine Analogue rsc.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3398 | N-H Stretch | Primary Amine |

| ~2928 | C-H Stretch | Aliphatic (Piperidine, Allyl) |

| ~1693 | C=O Stretch | Carbamate |

| ~1640 | C=C Stretch | Alkene (Allyl) |

Data corresponds to the related N-Boc analogue, tert-butyl 4-allyl-4-aminopiperidine-1-carboxylate hydrochloride.

Future Perspectives and Emerging Research Avenues for 4 Amino 1 N Alloc Piperidine

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The synthesis and manipulation of 4-Amino-1-N-alloc-piperidine are well-suited for integration with modern, sustainable chemical methodologies such as flow chemistry. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and greater scalability.

The critical step of Alloc group deprotection, typically achieved through palladium-catalyzed reactions, can be seamlessly adapted to a flow chemistry setup. researchgate.net Packed-bed reactors containing a supported palladium catalyst would allow for the continuous removal of the Alloc group from the piperidine (B6355638) nitrogen. This approach not only facilitates easier purification by eliminating the need to separate the catalyst from the product solution but also enables catalyst recycling, a key principle of green chemistry. Recent studies have demonstrated the use of automated flow chemistry for the deprotection of Alloc groups on solid-phase resins, highlighting the efficiency and potential for high-throughput synthesis. nih.govacs.org

Sustainable synthesis can be further enhanced by optimizing reaction conditions. Microwave-assisted deprotection has been shown to significantly accelerate the removal of Alloc groups, reducing reaction times and energy consumption. The choice of scavenger, a reagent required to trap the allyl cation generated during the reaction, is also critical. Utilizing greener solvents and developing recyclable, solid-supported scavengers are emerging areas of research that could further minimize the environmental impact of syntheses involving this versatile compound.

Table 1: Comparison of Alloc Deprotection Methodologies

| Method | Advantages | Disadvantages | Relevance to Sustainability |

| Batch Chemistry | Well-established, suitable for small-scale synthesis. | Catalyst contamination, potential for side reactions, energy-intensive. | Lower sustainability due to solvent waste and difficult catalyst recovery. |

| Flow Chemistry | Improved safety and control, easy catalyst separation and recycling, scalable. | Higher initial setup cost. | High sustainability through catalyst reuse and reduced waste. researchgate.net |

| Microwave-Assisted | Rapid reaction times, reduced energy consumption. | Scalability can be a challenge. | Improved energy efficiency contributes to greener processes. |

Development of Novel Bioconjugation Strategies Utilizing the Amino and Protected Amine Functionalities

The bifunctional nature of this compound presents a significant opportunity for the development of advanced bioconjugation strategies. The primary amine at the C-4 position and the Alloc-protected piperidine nitrogen can be addressed sequentially due to the orthogonal nature of the Alloc group. This group is stable under the basic conditions used to remove Fmoc protecting groups (e.g., piperidine) and the acidic conditions for Boc group removal (e.g., trifluoroacetic acid), but it can be selectively cleaved under mild conditions using a palladium(0) catalyst. researchgate.net

This dual functionality allows for a stepwise approach to constructing complex biomolecular architectures. For instance, a peptide or a small molecule drug could first be attached to the primary 4-amino group through standard amide bond formation. Following this initial conjugation, the Alloc group can be removed to unmask the piperidine nitrogen. This newly available secondary amine can then be used for a second, distinct chemical modification, such as the attachment of a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain to improve solubility, or another bioactive molecule.

This strategy enables the creation of precisely defined, multifunctional conjugates for applications in diagnostics, targeted drug delivery, and fundamental biological research. The ability to control the site and sequence of conjugation is crucial for preserving the function of the attached biomolecules and achieving desired therapeutic or diagnostic outcomes.

Exploration of Applications in Advanced Materials Science and Catalysis

The unique structure of this compound makes it an attractive monomer for the synthesis of functional polymers and advanced materials. The presence of two distinct amine functionalities allows it to act as a cross-linking agent or as a building block for creating polymers with specific, tailored properties. For example, polymers incorporating the 4-aminopiperidine (B84694) scaffold could be designed for applications in CO2 capture, where the amine groups provide sites for interaction with carbon dioxide. researchgate.netresearchgate.net

Furthermore, the piperidine scaffold itself can be incorporated into polymer backbones to control properties like rigidity and solubility. Research on aminopiperidine-based ligands in ring-opening polymerization catalysts suggests a role in creating biodegradable polymers like polyesters. bath.ac.uk

In the field of catalysis, piperidine derivatives are widely used as ligands for transition metals in asymmetric synthesis. The nitrogen atom's lone pair of electrons can coordinate with a metal center, influencing its catalytic activity and selectivity. ukessays.com Chiral ligands derived from the 4-aminopiperidine scaffold could be developed for a range of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. acs.orgnih.gov The ability to functionalize both the 4-amino group and the piperidine nitrogen allows for fine-tuning of the ligand's steric and electronic properties, which is essential for achieving high enantioselectivity in catalysis.

Exploitation of New Therapeutic Targets through Rational Scaffold Modification and Derivatization

The 4-aminopiperidine core is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This means its structure is frequently found in biologically active compounds across a range of therapeutic targets. Its conformational rigidity and the defined vectoral projection of substituents make it an ideal framework for designing potent and selective ligands.

This compound is a powerful tool for exploiting this scaffold in rational drug design. The Alloc group provides an orthogonal handle for synthetic diversification. Medicinal chemists can synthesize a common intermediate by modifying the 4-amino group and then create a large library of diverse analogues by removing the Alloc group and introducing a wide array of substituents onto the piperidine nitrogen. This modular approach is highly efficient for exploring the structure-activity relationship (SAR) of a compound series.

This strategy has already been implicitly used in the development of compounds targeting various diseases. For example, derivatives of the 4-aminopiperidine scaffold have been investigated as:

CCR5 antagonists for the treatment of HIV. acs.org

Dual antagonists for integrins involved in thrombosis. jst.go.jp

Antimalarial agents . researchgate.net

The ability to rapidly and systematically modify the scaffold using this compound as a starting point will accelerate the discovery of new drug candidates against emerging and challenging therapeutic targets.

Table 2: Therapeutic Targets for the 4-Aminopiperidine Scaffold

| Therapeutic Target | Disease Area | Example Compound Class |

| C-C Chemokine Receptor Type 5 (CCR5) | HIV/AIDS | Piperazine-piperidine amides acs.org |

| Integrins (αvβ3/αIIbβ3) | Thrombosis, Osteoporosis | Tricyclic pharmacophores jst.go.jp |

| Muscarinic M3 Receptor | Overactive Bladder, COPD | Disubstituted piperidines |

| Hepatitis C Virus (HCV) Assembly | Infectious Disease | Substituted 4-aminopiperidines |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Tricyclic inhibitors acs.org |

Q & A

Basic: What are the standard synthetic routes for 4-Amino-1-N-alloc-piperidine, and what analytical techniques are recommended for confirming its purity?

Answer:

this compound is typically synthesized via alkylation or acylation of piperidine precursors. For example, alkylation of 4-aminopiperidine derivatives with alloc-protecting groups (e.g., allyloxycarbonyl) under basic conditions (e.g., NaH or K₂CO₃ in ethanol or acetonitrile) is a common approach . Analytical validation includes:

- Purity assessment : High-performance liquid chromatography (HPLC) or UV/Vis spectroscopy (e.g., λmax ~249–296 nm) .

- Structural confirmation : Infrared spectroscopy (IR) for functional groups (e.g., amine, carbonyl) and gas chromatography-mass spectrometry (GC-MS) for molecular ion detection .

Advanced: How can researchers optimize acylation reactions of this compound to improve yield and selectivity under varying conditions?

Answer:

Acylation efficiency depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in sterically hindered reactions .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alloc-group introduction .

- Protecting group compatibility : Ensure the alloc group remains stable under acidic/basic conditions used for acylation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Critical safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Waste disposal : Segregate hazardous waste and consult institutional guidelines for chemical disposal .

- Emergency procedures : Immediate rinsing with water for 15+ minutes upon exposure, followed by medical evaluation .

Advanced: How should researchers address discrepancies in reported reactivity of this compound derivatives when designing experiments?

Answer:

Contradictory reactivity data (e.g., variable acylation yields) may arise from:

- Impurities : Use high-purity precursors (≥98%) and verify via HPLC .

- Reaction monitoring : Employ in-situ techniques like NMR or FTIR to track intermediate formation .

- Control experiments : Replicate literature conditions exactly to identify deviations (e.g., solvent grade, catalyst batch) .

- Computational modeling : Predict steric/electronic effects of substituents using DFT calculations to rationalize reactivity trends .

Basic: Which spectroscopic methods are most effective for structural elucidation of this compound derivatives?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for backbone structure and substituent assignment (e.g., alloc-group protons at δ 5–6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation and fragmentation pattern analysis .

- X-ray crystallography : For unambiguous determination of stereochemistry in crystalline derivatives .

Advanced: What strategies can be employed to synthesize spirocyclic derivatives of this compound, and what are the critical reaction parameters?

Answer:

Spirocyclic derivatives are synthesized via:

- Cyclization reactions : Intramolecular nucleophilic attack of the alloc-protected amine on activated carbonyl groups (e.g., ketones or esters) under acidic conditions .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance ring closure efficiency .

- Temperature and solvent : Reflux in toluene or DCM optimizes reaction kinetics for spirocenter formation .

- Post-functionalization : Selective deprotection of the alloc group using Pd(0) catalysts for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.